1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique combination of dichloro and difluoro substituents on the phenyl rings imparts specific chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with 2,4-difluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives might be used to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of dichloro and difluoro substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichlorophenyl)-3-phenylurea
- 1-(2,4-Difluorophenyl)-3-phenylurea
- 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea
Uniqueness
1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea is unique due to the presence of both dichloro and difluoro substituents on the phenyl rings. This combination can result in distinct chemical and biological properties compared to other urea derivatives. The specific arrangement of substituents can influence its reactivity, stability, and interaction with molecular targets.
Properties
CAS No. |
76393-50-5 |
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Molecular Formula |
C13H8Cl2F2N2O |
Molecular Weight |
317.11 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,4-difluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-7-1-3-9(15)12(5-7)19-13(20)18-11-4-2-8(16)6-10(11)17/h1-6H,(H2,18,19,20) |
InChI Key |
AEWILDNOSJPELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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